

1-Dehydroxy-23-deoxojessic acid suppliers and availability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Dehydroxy-23-deoxojessic acid

Cat. No.: B15130384

Get Quote

Technical Guide: 1-Dehydroxy-23-deoxojessic Acid

For Researchers, Scientists, and Drug Development Professionals

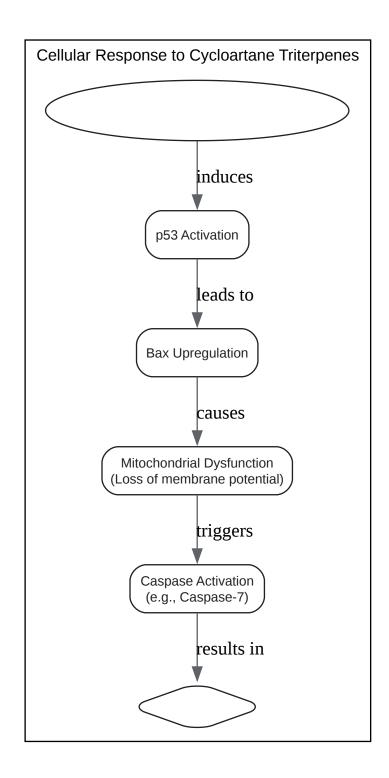
This technical guide provides a comprehensive overview of **1-Dehydroxy-23-deoxojessic acid**, a cycloartane-type triterpene with potential applications in cancer research. The document covers its known suppliers, biological activity, and relevant experimental protocols.

Introduction

1-Dehydroxy-23-deoxojessic acid (CAS No. 149252-87-9) is a natural product isolated from Combretum quadrangulare. It has demonstrated cytotoxic activity against murine colon 26-L5 carcinoma cells, indicating its potential as an anti-proliferative agent. This guide is intended to serve as a resource for researchers interested in sourcing and investigating this compound for drug discovery and development purposes.

Suppliers and Availability

Sourcing high-quality **1-Dehydroxy-23-deoxojessic acid** is crucial for reliable and reproducible research. Several chemical suppliers list this compound in their catalogs. While pricing and real-time availability often require direct inquiry or registration on the supplier's website, the following table summarizes the available information.


Supplier	Catalog Number	Purity	Available Quantities	Contact for Pricing/Availab ility
MedChemExpres s	HY-N1622	>98% (by HPLC)	Inquire	Yes
TargetMol	TN5935	Inquire	Inquire	Yes
Clinivex	Inquire	Inquire	Inquire	Yes
Pharmaffiliates	Inquire	Inquire	Inquire	Yes

Biological Activity and Signaling Pathway

Research on cycloartane-type triterpenes suggests a potential mechanism of action involving the induction of apoptosis. While the specific signaling cascade for **1-Dehydroxy-23-deoxojessic acid** has not been fully elucidated, studies on structurally related compounds indicate the involvement of the p53-dependent mitochondrial signaling pathway. This pathway is a critical regulator of cell death and a common target for anti-cancer therapies.

Below is a diagram illustrating a plausible signaling pathway for the induction of apoptosis by cycloartane-type triterpenes.

Click to download full resolution via product page

A plausible p53-dependent apoptotic signaling pathway for cycloartane triterpenes.

Experimental Protocols

The following sections provide detailed methodologies relevant to the study of **1-Dehydroxy-23-deoxojessic acid**.

Isolation of 1-Dehydroxy-23-deoxojessic Acid from Combretum quadrangulare

The following protocol is based on the methodology described by Banskota et al. (1998) for the isolation of cycloartane-type triterpenes from Combretum quadrangulare.[1]

- 1. Plant Material and Extraction:
- Air-dried and powdered leaves of Combretum quadrangulare are extracted with methanol (MeOH) at room temperature.
- The MeOH extract is concentrated under reduced pressure to yield a crude extract.
- 2. Solvent Partitioning:
- The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
- 3. Chromatographic Separation:
- The bioactive fraction (typically the CHCl₃ or EtOAc fraction for triterpenes) is subjected to column chromatography on silica gel.
- A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., EtOAc or acetone).
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- 4. Further Purification:
- Fractions containing compounds of interest are pooled and subjected to further purification steps.

• These may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

5. Structure Elucidation:

• The structure of the isolated **1-Dehydroxy-23-deoxojessic acid** is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Cytotoxicity Assay

The following is a generalized protocol for assessing the cytotoxic effects of **1-Dehydroxy-23-deoxojessic acid** on a cancer cell line, such as murine colon 26-L5 carcinoma cells. This can be adapted for various cell viability assays like MTT, XTT, or flow cytometry-based methods.

1. Cell Culture:

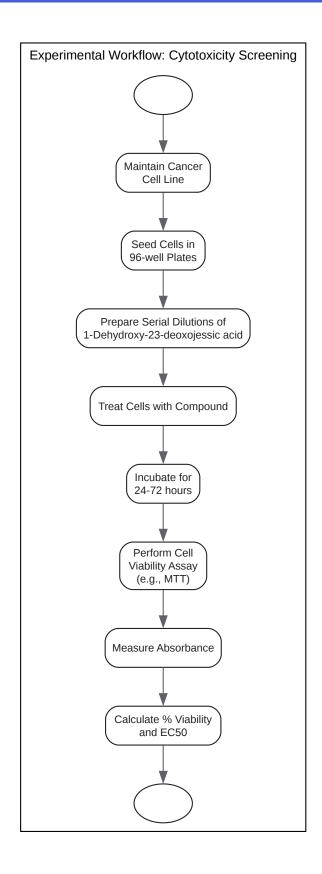
 The selected cancer cell line is maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

- Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
- The plates are incubated overnight to allow for cell attachment.

3. Compound Treatment:

- A stock solution of 1-Dehydroxy-23-deoxojessic acid is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.
- The culture medium from the seeded plates is replaced with the medium containing different concentrations of the test compound. A vehicle control (medium with the solvent at the highest concentration used) and a negative control (medium only) are included.


4. Incubation:

- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- 5. Viability Assessment (MTT Assay Example):
- After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
- The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- 6. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle control.
- The half-maximal effective concentration (EC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a doseresponse curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening the cytotoxicity of a natural product like **1-Dehydroxy-23-deoxojessic acid**.

Click to download full resolution via product page

A generalized workflow for evaluating the cytotoxicity of a test compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [1-Dehydroxy-23-deoxojessic acid suppliers and availability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15130384#1-dehydroxy-23-deoxojessic-acid-suppliers-and-availability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com